molecular formula C14H12ClNO2 B11956236 N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide CAS No. 853349-54-9

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide

Cat. No.: B11956236
CAS No.: 853349-54-9
M. Wt: 261.70 g/mol
InChI Key: ANNGIRUYTHDFCF-BQYQJAHWSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a furan ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide typically involves the reaction of 3-chloro-2-methylaniline with 3-(2-furyl)-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-3-(2-thienyl)-2-propenamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-Chloro-2-methylphenyl)-3-(2-pyridyl)-2-propenamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can undergo specific reactions and interactions that are not possible with other heterocyclic rings, making this compound valuable for various applications.

Properties

CAS No.

853349-54-9

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C14H12ClNO2/c1-10-12(15)5-2-6-13(10)16-14(17)8-7-11-4-3-9-18-11/h2-9H,1H3,(H,16,17)/b8-7+

InChI Key

ANNGIRUYTHDFCF-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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